ethyl 3-methyl-6-oxo-2-propyl-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Ethyl 3-methyl-6-oxo-2-propyl-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate is a bicyclic heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core fused with a dihydro-oxo group. This structure is characterized by a propyl substituent at position 2, a methyl group at position 3, and an ethyl ester at position 2.
The compound is synthesized via multicomponent reactions (MCRs), often employing green chemistry strategies. For example, polyethylene glycol (PEG-400) has been used as a solvent and catalyst in similar pyrazolo-pyridine syntheses, enhancing reaction efficiency and sustainability .
Properties
IUPAC Name |
ethyl 3-methyl-6-oxo-2-propyl-7H-pyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-4-6-16-8(3)11-9(13(18)19-5-2)7-10(17)14-12(11)15-16/h7H,4-6H2,1-3H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRQQKJUZFMXJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C2C(=CC(=O)NC2=N1)C(=O)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-methyl-6-oxo-2-propyl-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors such as hydrazines and β-keto esters under acidic or basic conditions.
Substitution Reactions:
Oxidation: The oxidation of the intermediate to introduce the oxo group at the 6-position is often carried out using oxidizing agents like potassium permanganate or chromium-based reagents.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol in the presence of an acid catalyst.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-methyl-6-oxo-2-propyl-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce nitro groups to amines.
Substitution: Nucleophilic substitution reactions can be employed to replace functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and Dess-Martin periodinane are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Various nucleophiles such as alkyl halides, amines, and alcohols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of the pyrazolo[3,4-b]pyridine core, which can be further modified for specific applications.
Scientific Research Applications
Organic Chemistry
This compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules and can participate in various chemical reactions such as:
- Oxidation : Transforming the compound into oxidized derivatives.
- Reduction : Producing reduced forms through hydrogenation or other reducing agents.
- Substitution Reactions : Where functional groups are replaced or modified.
Biological Research
Ethyl 3-methyl-6-oxo-2-propyl-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate exhibits interesting interactions with biological molecules:
- Mechanistic Studies : It aids in elucidating biochemical pathways by acting as a probe for enzyme interactions.
- Therapeutic Potential : Preliminary studies suggest potential applications in treating diseases due to its reactivity with specific biological targets.
Medicinal Chemistry
The compound shows promise in drug development:
- Anticancer Activity : Research indicates that derivatives of this compound may inhibit cancer cell proliferation. For instance, studies have shown that certain pyrazole derivatives exhibit significant anti-proliferative effects against various cancer cell lines such as K562 and MCF-7 .
Case Study 1: Anticancer Activity
In a study evaluating various pyrazole derivatives for their anticancer properties, this compound demonstrated significant cytotoxicity against K562 cells. The study highlighted its ability to induce apoptosis through specific pathways .
Case Study 2: Enzyme Interaction
Research focusing on the interaction of this compound with specific enzymes revealed that it could act as an inhibitor for certain biological pathways. This property is crucial for developing targeted therapies in metabolic disorders .
Mechanism of Action
The mechanism by which ethyl 3-methyl-6-oxo-2-propyl-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of pyrazolo[3,4-b]pyridine derivatives are highly dependent on substituent patterns. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-b]Pyridine Derivatives
Key Findings :
1-Methyl substitution (as in the EOS Med Chem analog) shifts the ring tautomerism, altering electronic properties and solubility .
Synthetic Efficiency :
- PEG-400-mediated MCRs (used for the target compound and its 2-ethyl analog) reduce waste and improve yields compared to traditional methods .
Bioactivity :
- While specific data for the target compound are scarce, pyrazolo[3,4-b]pyridines with 4-ethyl ester groups are frequently explored as kinase inhibitors due to their ability to mimic ATP-binding motifs .
Biological Activity
Ethyl 3-methyl-6-oxo-2-propyl-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound belonging to the class of pyrazolopyridines, which are recognized for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound can be represented by the following structural formula:
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazolopyridines exhibit significant antimicrobial properties. In particular, compounds similar to ethyl 3-methyl-6-oxo-2-propyl have shown effectiveness against various pathogens. For instance:
- In Vitro Studies : A study evaluated several pyrazole derivatives for their antimicrobial activity. The results indicated that certain derivatives displayed minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
- Mechanism of Action : The mechanism behind the antimicrobial activity is believed to involve the inhibition of biofilm formation and bacterial cell wall synthesis .
Antitubercular Activity
Pyrazolo[3,4-b]pyridines have been investigated for their potential against Mycobacterium tuberculosis. In a study focusing on structural modifications of pyrazolo[3,4-b]pyridines:
- MABA Assay : Compounds were subjected to the Microplate Alamar Blue Assay (MABA) against the H37Rv strain of M. tuberculosis. Results indicated promising antituberculotic activity for certain derivatives .
Case Study 1: Synthesis and Evaluation
A research project synthesized a series of pyrazolo[3,4-b]pyridine derivatives, including ethyl 3-methyl-6-oxo-2-propyl. The synthesized compounds underwent biological evaluation using various assays to determine their efficacy against bacterial strains. Notably, some compounds exhibited strong activity comparable to established antibiotics .
Case Study 2: Structure-Activity Relationship (SAR)
An investigation into the structure-activity relationship (SAR) of pyrazolo[3,4-b]pyridines revealed that specific substitutions at various positions significantly influenced biological activity. For instance, modifications at the N(1) and C(5) positions enhanced antitubercular efficacy .
Summary Table of Biological Activities
| Activity | Tested Compounds | MIC (μg/mL) | Target Pathogen |
|---|---|---|---|
| Antimicrobial | Various Derivatives | 0.22 - 0.25 | Staphylococcus aureus |
| Antitubercular | Selected Derivatives | Varies | Mycobacterium tuberculosis |
Q & A
Q. What are the common synthetic routes for ethyl 3-methyl-6-oxo-2-propyl-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate?
The compound is typically synthesized via multicomponent reactions or sequential cyclization. A widely used approach involves a base-catalyzed Michael addition of ethyl acetoacetate with a pyrazole intermediate, followed by cyclization under reflux conditions. For example, pyrazolo[3,4-b]pyridine derivatives can be synthesized using malononitrile, aldehydes, and ammonium acetate in ethanol . Key steps include optimizing reaction time (4–12 hours) and temperature (reflux or room temperature), with yields ranging from 39% to 84% depending on substituents .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
Structural confirmation relies on nuclear magnetic resonance (NMR) for proton and carbon environments, particularly diagnostic signals for the ethyl ester group (δ ~1.48 ppm for CH₃, δ ~4.49 ppm for CH₂) and the dihydro-pyridine ring (δ ~7.27–8.52 ppm for aromatic protons) . High-resolution X-ray crystallography is essential for resolving conformational details, such as puckering of the 6,7-dihydro ring system, which can be analyzed using Cremer-Pople parameters . Mass spectrometry (MS) and infrared (IR) spectroscopy further validate molecular weight (e.g., m/z 373 for M⁺) and functional groups (e.g., C=O stretches at 1670–1730 cm⁻¹) .
Advanced Research Questions
Q. How can reaction mechanisms for pyrazolo[3,4-b]pyridine synthesis be elucidated, particularly regarding regioselectivity?
Mechanistic studies often employ density functional theory (DFT) to model transition states and intermediate stabilization. For example, the cyclization step in Hantzsch-like reactions involves nucleophilic attack by the pyrazole amine on a keto-enol tautomer, followed by dehydration. Kinetic isotopic effect (KIE) studies and trapping of intermediates (e.g., using anhydrous conditions) can clarify rate-determining steps. Competing pathways may arise from substituent electronic effects, such as electron-withdrawing groups favoring cyclization over oxidation .
Q. What computational methods are suitable for analyzing the dihydro-pyridine ring conformation?
The puckering of the 6,7-dihydro ring is quantified using Cremer-Pople parameters (amplitude q and phase angle θ). Molecular dynamics (MD) simulations at the B3LYP/6-31G(d) level can model ring flexibility, while X-ray data provide experimental reference points. For example, a planar ring (θ ≈ 0°) vs. a boat conformation (θ ≈ 180°) impacts steric interactions with biological targets .
Q. How can structure-activity relationships (SAR) guide modifications for enhanced bioactivity?
Systematic SAR studies involve varying substituents at positions 2 (propyl), 3 (methyl), and 4 (ethyl ester). For instance:
- Position 2 : Longer alkyl chains (e.g., isopropyl) may increase lipophilicity and membrane permeability.
- Position 4 : Hydrolysis of the ester to a carboxylic acid improves solubility but may reduce bioavailability.
- Position 6 : Introducing electron-withdrawing groups (e.g., Cl) can stabilize the oxo group, altering binding affinity. Biological assays (e.g., anti-HIV EC₅₀) paired with molecular docking (PDB: HIV-1 reverse transcriptase) validate these hypotheses .
Q. What strategies mitigate contradictions in reported biological activities across studies?
Discrepancies often arise from assay conditions (e.g., cell lines, compound purity). Rigorous quality control (HPLC ≥97% purity) and standardized protocols (e.g., NIH/ARP assay for anti-HIV activity) are critical. Meta-analyses comparing IC₅₀ values under consistent conditions (pH, temperature) can resolve inconsistencies. Additionally, metabolomic profiling identifies off-target effects or degradation products .
Q. Methodological Notes
- Synthesis : Prioritize anhydrous conditions for Michael additions to avoid side reactions with moisture .
- Crystallography : Use SHELXL for refining X-ray data, particularly for high-resolution or twinned crystals .
- Bioactivity : Combine in vitro assays (e.g., MTT for cytotoxicity) with in silico ADMET predictions to prioritize lead compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
